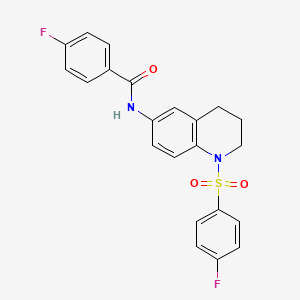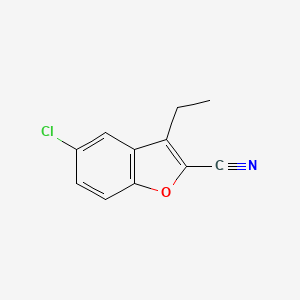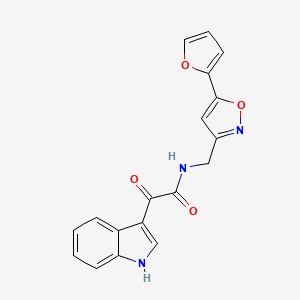![molecular formula C11H13NO2 B3013521 7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one CAS No. 17639-45-1](/img/structure/B3013521.png)
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one
Vue d'ensemble
Description
“7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one” is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 g/mol . The IUPAC name for this compound is 7-methoxy-4,5-dihydro-1H-benzo[g]indole .
Molecular Structure Analysis
The compound has a complex structure with a seven-membered ring . The InChI string for this compound is InChI=1S/C13H13NO/c1-15-11-4-5-12-10 (8-11)3-2-9-6-7-14-13 (9)12/h4-8,14H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.25 g/mol and a density of 1.238g/cm3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . The topological polar surface area is 25 Ų .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is a valuable intermediate for the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential anti-cancer properties .
Organic Chemistry Synthesis
As an organic synthesis building block, “7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one” can be used to construct complex molecular architectures. Its reactivity allows for the introduction of additional functional groups, which can lead to the creation of novel organic compounds with unique properties .
Biological Studies
In biology, this compound’s derivatives can be used to study biological pathways and processes. By tagging it with fluorescent markers or other probes, researchers can track its interaction with biological molecules, providing insights into cellular mechanisms .
Pharmacology
Pharmacologically, the compound serves as a scaffold for the development of drugs with central nervous system activity. It can be chemically modified to enhance its ability to cross the blood-brain barrier, making it a candidate for the treatment of neurological disorders .
Neuroscience
In neuroscience, the compound’s analogs can be designed to interact with specific neural receptors or enzymes. This interaction can help in understanding the functioning of the brain and may lead to breakthroughs in treating neurodegenerative diseases .
Materials Science
Lastly, in materials science, this compound could potentially be used in the development of organic semiconductors or as a part of sensory materials due to its stable ring structure and the possibility of functionalization .
Orientations Futures
Future research could focus on the synthesis and biological activity of this compound and its derivatives. Given the antimicrobial activity and IMPDH II inhibition observed in similar compounds , “7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one” and its derivatives could be potential candidates for drug development.
Propriétés
IUPAC Name |
8-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWQMCLZVGKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)NCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)


![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)


![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)

![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)


